molecular formula C21H21Cl3N2O2 B5481060 {3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride

{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride

Cat. No.: B5481060
M. Wt: 439.8 g/mol
InChI Key: QCKXMTYDJZZQJH-UHFFFAOYSA-N
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Description

This compound is an amine hydrochloride, which suggests it may be used in pharmaceuticals or as an intermediate in organic synthesis . The presence of the pyridinylmethyl group could indicate potential biological activity, as pyridine is a common motif in bioactive compounds .


Molecular Structure Analysis

The compound contains a pyridine ring, a benzyl group, and a methoxy group, all of which can have significant effects on the compound’s physical and chemical properties . The chloro groups on the benzyl and pyridine rings could make the compound more reactive .


Chemical Reactions Analysis

As an amine hydrochloride, this compound would be expected to participate in reactions typical of amines, such as nucleophilic substitution or elimination . The chloro groups could also potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amine could form hydrogen bonds, affecting the compound’s solubility and boiling point . The chloro groups could make the compound more dense and potentially more reactive .

Safety and Hazards

Again, without specific information, it’s hard to say for sure, but many organic compounds, especially those containing halogens, should be handled with care to avoid exposure .

Future Directions

The potential biological activity of this compound could make it a candidate for further study, particularly if it shows promising activity in initial tests .

Properties

IUPAC Name

N-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O2.ClH/c1-26-20-10-17(13-25-12-16-3-2-8-24-11-16)9-19(23)21(20)27-14-15-4-6-18(22)7-5-15;/h2-11,25H,12-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKXMTYDJZZQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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